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Introduction
[Ala92]-p16 (84-103) is a synthetic peptide derived from the human p16INK4a tumor

suppressor protein. This peptide acts as a potent and specific inhibitor of Cyclin-Dependent

Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). In complex with D-type cyclins,

CDK4 and CDK6 are critical regulators of the cell cycle, specifically driving the transition from

the G1 to the S phase. They achieve this by phosphorylating the Retinoblastoma protein (Rb),

which in its hypophosphorylated state, sequesters E2F transcription factors and prevents the

expression of genes required for DNA synthesis.[1][2][3] The dysregulation of the CDK4/6-

Cyclin D-Rb pathway is a common event in the development of various cancers, making CDK4

and CDK6 attractive targets for cancer therapy.[4]

The [Ala92]-p16 (84-103) peptide mimics the inhibitory action of the endogenous p16INK4a

protein by binding to CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[5][6][7] It

has been shown to inhibit CDK4/cyclin D1 kinase activity with an IC50 value of approximately

1.5 μM. This makes it a valuable tool in kinase assays, not as a substrate, but as a reference

inhibitor for the screening and characterization of novel small molecule inhibitors of CDK4 and

CDK6.

These application notes provide detailed protocols for utilizing [Ala92]-p16 (84-103) in a

CDK4/Cyclin D1 kinase inhibition assay. Two common assay formats are described: the ADP-
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Glo™ Kinase Assay, which measures the production of ADP, and the LanthaScreen™ TR-

FRET Kinase Assay, a binding assay.

Signaling Pathway of CDK4/6 Inhibition by p16
The following diagram illustrates the canonical pathway of cell cycle regulation by CDK4/6 and

its inhibition by p16.
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CDK4/6-p16 Signaling Pathway

Quantitative Data Summary
The inhibitory activity of [Ala92]-p16 (84-103) and other relevant compounds against

CDK4/Cyclin D1 is summarized in the table below. This data is essential for designing

experiments and for comparing the potency of novel inhibitors.
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Compound Target Kinase IC50 (μM) Assay Type
Reference
Substrate

[Ala92]-p16 (84-

103)
CDK4/Cyclin D1 ~1.5

In vitro kinase

assay

Retinoblastoma

(Rb) protein

Palbociclib CDK4/Cyclin D1 0.011 Cell-free assay Not Specified

Ribociclib CDK4/Cyclin D1 0.008 Cell-free assay Not Specified

Abemaciclib CDK4/Cyclin D1 0.002 Cell-free assay Not Specified

Experimental Protocols
Protocol 1: CDK4/Cyclin D1 Inhibition Assay using ADP-
Glo™
This protocol describes a luminescent-based assay to measure the inhibition of CDK4/Cyclin

D1 by quantifying the amount of ADP produced in the kinase reaction.
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Prepare Reagents:
- CDK4/Cyclin D1

- Rb Substrate
- ATP

- [Ala92]-p16 (84-103)
- Test Compounds

Plate Test Compounds and
[Ala92]-p16 (84-103) in 384-well plate

Add Kinase-Substrate Mix
(CDK4/Cyclin D1 + Rb)

Initiate Reaction by adding ATP

Incubate at 30°C for 1 hour

Add ADP-Glo™ Reagent to stop reaction
and deplete remaining ATP

Incubate at RT for 40 minutes

Add Kinase Detection Reagent

Incubate at RT for 30-60 minutes

Read Luminescence

Analyze Data and Calculate IC50

End
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ADP-Glo™ Kinase Inhibition Assay Workflow
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Materials:

Enzyme: Recombinant human CDK4/Cyclin D1

Substrate: Recombinant human Retinoblastoma (Rb) protein (C-terminal fragment)

Reference Inhibitor: [Ala92]-p16 (84-103)

Assay Kit: ADP-Glo™ Kinase Assay (Promega)

ATP: 10 mM stock solution

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

Plates: White, opaque 384-well assay plates

Luminometer: Plate reader with luminescence detection capabilities

Procedure:

Reagent Preparation:

Prepare a stock solution of [Ala92]-p16 (84-103) in sterile water.

Prepare serial dilutions of [Ala92]-p16 (84-103) and test compounds in kinase buffer. A

typical starting concentration for [Ala92]-p16 (84-103) would be 100 µM.

Prepare the kinase/substrate mixture by diluting CDK4/Cyclin D1 and Rb protein in kinase

buffer. The final concentrations will need to be optimized, but a starting point could be 5

ng/µL of enzyme and 0.2 µg/µL of substrate.

Prepare the ATP solution in kinase buffer. The final concentration should be at or near the

Km of ATP for CDK4.

Assay Protocol:

Add 1 µL of the serially diluted compounds or [Ala92]-p16 (84-103) to the wells of a 384-

well plate. Include wells with buffer only for "no inhibitor" controls and wells with a high
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concentration of a known inhibitor for "maximum inhibition" controls.

Add 2 µL of the kinase/substrate mixture to each well.

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

Incubate the plate at 30°C for 1 hour.

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Calculate the percent inhibition for each concentration of the test compound and the

reference inhibitor ([Ala92]-p16 (84-103)) relative to the "no inhibitor" control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: CDK4/Cyclin D1 Inhibition Assay using
LanthaScreen™ TR-FRET
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) based binding assay to measure the displacement of a fluorescently labeled tracer from

the kinase by an inhibitor.
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- GST-tagged CDK4/Cyclin D1

- Eu-anti-GST Antibody
- Kinase Tracer

- [Ala92]-p16 (84-103)
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Plate Test Compounds and
[Ala92]-p16 (84-103) in 384-well plate

Add Kinase/Antibody Mix
(GST-CDK4/Cyclin D1 + Eu-anti-GST)

Add Kinase Tracer

Incubate at RT for 1 hour
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(Excitation: 340 nm, Emission: 615 nm & 665 nm)

Analyze Data:
- Calculate Emission Ratio

- Determine IC50
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Click to download full resolution via product page

LanthaScreen™ TR-FRET Kinase Binding Assay Workflow
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Materials:

Enzyme: Recombinant human GST-tagged CDK4/Cyclin D1

Antibody: LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

Tracer: LanthaScreen™ Kinase Tracer (appropriate for CDK4)

Reference Inhibitor: [Ala92]-p16 (84-103)

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Plates: Black, low-volume 384-well assay plates

Plate Reader: TR-FRET capable plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of [Ala92]-p16 (84-103) in sterile water.

Prepare serial dilutions of [Ala92]-p16 (84-103) and test compounds in assay buffer.

Prepare the Kinase/Antibody mixture by combining GST-CDK4/Cyclin D1 and Eu-anti-GST

antibody in assay buffer.

Prepare the Kinase Tracer solution in assay buffer.

Assay Protocol:

Add 2.5 µL of the serially diluted compounds or [Ala92]-p16 (84-103) to the wells of a 384-

well plate.

Add 2.5 µL of the Kinase/Antibody mixture to each well.

Add 5 µL of the Kinase Tracer solution to each well.

Incubate the plate at room temperature for 1 hour, protected from light.
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Data Acquisition and Analysis:

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at

615 nm (Europium donor) and 665 nm (Tracer acceptor).

Calculate the emission ratio (665 nm / 615 nm) for each well.

The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.

Calculate the percent inhibition based on the emission ratio and determine the IC50

values as described in the ADP-Glo™ protocol.

Conclusion
The [Ala92]-p16 (84-103) peptide is an indispensable tool for researchers engaged in the

discovery and development of CDK4/6 inhibitors. Its well-characterized inhibitory activity makes

it an ideal positive control and reference compound in a variety of kinase assay formats. The

detailed protocols provided herein offer a robust framework for the implementation of CDK4/6

inhibition assays, facilitating the accurate and reproducible assessment of novel therapeutic

candidates targeting this critical cancer pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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